molecular formula C5H3ClF6O2 B12063940 Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Cat. No.: B12063940
M. Wt: 244.52 g/mol
InChI Key: SCFPEEUERPSNPO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is a fluorinated ester characterized by a propanoate backbone substituted with a chlorine atom and a trifluoromethyl group at the 2-position, and three fluorine atoms at the 3-position. These substituents likely influence its physical properties (e.g., boiling point, solubility) and synthetic utility, particularly in nucleophilic substitution or β-defluorination reactions .

Properties

Molecular Formula

C5H3ClF6O2

Molecular Weight

244.52 g/mol

IUPAC Name

methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C5H3ClF6O2/c1-14-2(13)3(6,4(7,8)9)5(10,11)12/h1H3

InChI Key

SCFPEEUERPSNPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate typically involves the reaction of 2-chloro-3,3,3-trifluoropropene with methanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated esters and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propionate involves its interaction with various molecular targets. The presence of the trifluoromethyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Chloro vs. Non-Chloro Analogues
  • Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate (CAS 360-54-3) Structure: Lacks the 2-chloro substituent, replaced by a second trifluoromethyl group. Properties: Molecular formula C₅H₄F₆O₂, molecular weight 210.07 g/mol. Used as a precursor for synthesizing heterocycles (e.g., oxazolidines) via β-defluorination . Key Difference: Absence of chlorine limits its utility in substitution reactions compared to the target compound.
  • Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (CAS 1188911-72-9) Structure: Features two methyl groups at the 2-position instead of chloro and trifluoromethyl groups. Properties: Molecular formula C₆H₉F₃O₂, molecular weight 170.13 g/mol. The steric bulk of methyl groups reduces reactivity toward electrophiles .
Amino-Functionalized Analogues
  • Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate (CAS 1513588-93-6) Structure: Contains an amino group and ethyl ester, differing in both substituents and ester moiety. Properties: Molecular formula C₆H₁₀F₃NO₂, molecular weight 185.14 g/mol. The amino group enables participation in condensation or amidation reactions, unlike the chloro-substituted target compound .
Aromatic and Heterocyclic Derivatives
  • (E)-Methyl 3,3,3-trifluoro-2-(4-methoxyphenylimino)propanoate (CAS 1422252-86-5) Structure: Incorporates a methoxyphenylimino group at the 2-position. Properties: Molecular formula C₁₁H₁₀F₃NO₃, molecular weight 261.20 g/mol. The imino group facilitates conjugation, altering UV/Vis absorption and redox behavior .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reactivity Highlights
Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate C₅H₃ClF₆O₂ 228.53 (calculated) Cl, CF₃ at C2; F₃ at C3 Not reported High electrophilicity at C2; β-defluorination likely
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate C₅H₄F₆O₂ 210.07 CF₃ at C2; F₃ at C3 Not reported β-Defluorination to form oxazolidines
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate C₆H₉F₃O₂ 170.13 CH₃ at C2; F₃ at C3 Not reported Low reactivity due to steric hindrance
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate C₆H₁₀F₃NO₂ 185.14 NH₂, CH₃ at C2; F₃ at C3 Not reported Amide/peptide bond formation

Biological Activity

Methyl 2-chloro-3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group that enhances lipophilicity and alters electronic properties compared to non-fluorinated analogs. The presence of the chlorine atom further modifies its reactivity and biological interactions.

Biological Activity

1. Antibacterial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antibacterial activity. For instance, studies have reported minimum inhibitory concentrations (MICs) for various fluorinated compounds against Bacillus mycoides, Escherichia coli, and Candida albicans. This compound has shown promising results in this context:

CompoundTarget BacteriaMIC (µg/mL)
Compound AB. mycoides4.88
Compound BE. coli12.5
This compoundC. albicansTBD

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. The compound demonstrated effective inhibition of cell growth with IC50 values comparable to established chemotherapeutics such as Doxorubicin:

Cell LineIC50 (µM)Comparison Drug (IC50 µM)
A54944.4Doxorubicin (52.1)
HCT11622.4Doxorubicin (52.1)
PACA217.8Doxorubicin (52.1)

These results indicate that the compound may inhibit critical pathways involved in cancer cell proliferation.

The trifluoromethyl group is known to enhance binding affinity to target proteins by forming multipolar interactions with carbonyl groups in proteins. This characteristic can lead to increased potency in therapeutic applications.

Case Studies

Study on Antibacterial Properties

In a comparative study of various trifluoromethyl-containing compounds, this compound exhibited a notable reduction in bacterial viability against resistant strains of E. coli. The study highlighted the importance of the trifluoromethyl group in enhancing antibacterial efficacy through increased membrane permeability and interaction with bacterial enzymes .

Anticancer Efficacy Analysis

Another investigation assessed the anticancer effects of this compound on various cancer cell lines. The results indicated significant down-regulation of genes associated with tumor progression (e.g., TP53, EGFR) upon treatment with this compound, suggesting a potential mechanism for its anticancer activity .

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